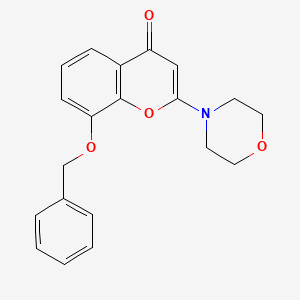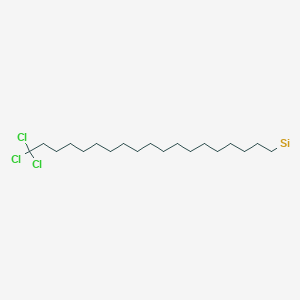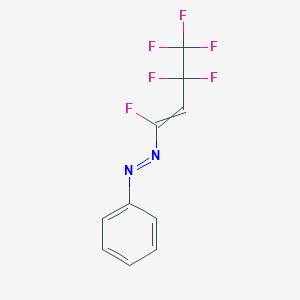
2-Tetradecylhexadecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecylhexadecanal is an organic compound with the chemical formula C30H60O It is a long-chain aldehyde, which means it contains a carbonyl group (C=O) at the end of a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tetradecylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols. For instance, the oxidation of 2-tetradecylhexadecanol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .
Another method involves the ozonolysis of alkenes, where the double bond is cleaved to form aldehydes. This method is particularly useful for producing high-purity aldehydes .
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex . This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tetradecylhexadecanal undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-Tetradecylhexadecanoic acid
Reduction: 2-Tetradecylhexadecanol
Substitution: Various substituted derivatives depending on the nucleophile
Applications De Recherche Scientifique
2-Tetradecylhexadecanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Tetradecylhexadecanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating lipid metabolism and cellular signaling pathways . It can also interact with enzymes involved in oxidation-reduction reactions, influencing metabolic processes .
Comparaison Avec Des Composés Similaires
2-Tetradecylhexadecanal can be compared with other long-chain aldehydes such as hexadecanal and octadecanal . While these compounds share similar structural features, this compound is unique due to its longer hydrocarbon chain, which can influence its physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific chain lengths and functionalities .
List of Similar Compounds
- Hexadecanal
- Octadecanal
- 2-Tetradecyloctadecanol
Propriétés
Numéro CAS |
184830-00-0 |
|---|---|
Formule moléculaire |
C30H60O |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
2-tetradecylhexadecanal |
InChI |
InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30(29-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Clé InChI |
VJCHYMWZRZXAQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


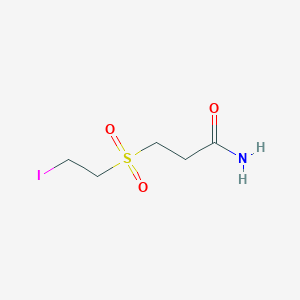
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)
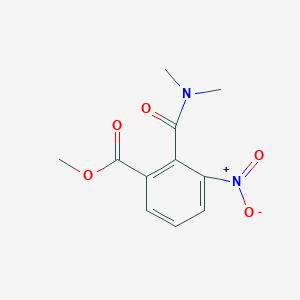
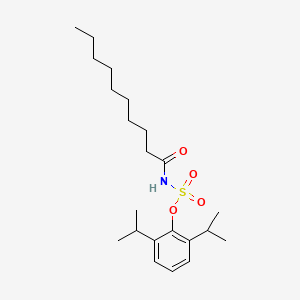
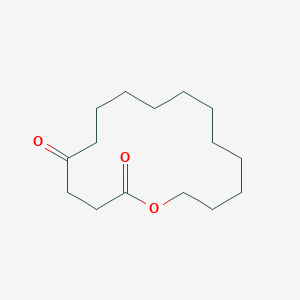
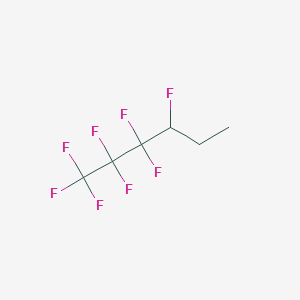

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
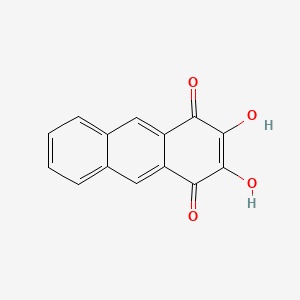
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
